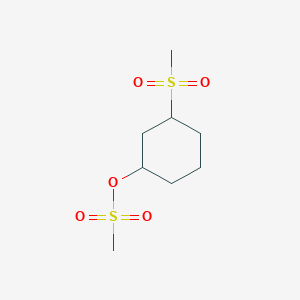

3-Methanesulfonylcyclohexyl methanesulfonate

Description

3-Methanesulfonylcyclohexyl methanesulfonate is a bifunctional organosulfur compound featuring a cyclohexane backbone substituted with two distinct moieties:

- A methanesulfonyl group (-SO₂CH₃) at the 3-position.

- A methanesulfonate ester group (-OSO₂CH₃) attached to the cyclohexanol-derived oxygen.

Molecular Formula: C₈H₁₆O₅S₂

Molecular Weight: 256.31 g/mol

Key Properties:

- The cyclohexyl backbone enhances lipophilicity compared to simpler sulfonate esters like methyl methanesulfonate (MMS).

Properties

IUPAC Name |

(3-methylsulfonylcyclohexyl) methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O5S2/c1-14(9,10)8-5-3-4-7(6-8)13-15(2,11)12/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTAQJAJJNNJOPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCCC(C1)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601216288 | |

| Record name | Cyclohexanol, 3-(methylsulfonyl)-, 1-methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601216288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384428-89-0 | |

| Record name | Cyclohexanol, 3-(methylsulfonyl)-, 1-methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1384428-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanol, 3-(methylsulfonyl)-, 1-methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601216288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-Methanesulfonylcyclohexyl methanesulfonate typically involves the reaction of cyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-Methanesulfonylcyclohexyl methanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group acts as a leaving group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly documented.

Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form cyclohexanol and methanesulfonic acid.

Scientific Research Applications

3-Methanesulfonylcyclohexyl methanesulfonate is used in various scientific research applications, including:

Chemistry: It serves as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: It is used in biochemical studies to modify proteins and other biomolecules.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methanesulfonylcyclohexyl methanesulfonate involves its ability to act as a leaving group in substitution reactions. The methanesulfonate group is a good leaving group due to its stability and ability to delocalize charge . This property makes it useful in various chemical transformations.

Comparison with Similar Compounds

Methyl Methanesulfonate (MMS)

Molecular Formula : C₂H₆O₃S

Molecular Weight : 124.16 g/mol

Key Comparisons :

Research Findings :

3-Methanesulfonylcyclohexan-1-amine Hydrochloride

Molecular Formula: C₇H₁₆ClNO₂S Molecular Weight: 213.73 g/mol Key Comparisons:

| Property | This compound | 3-Methanesulfonylcyclohexan-1-amine HCl |

|---|---|---|

| Functional Groups | Sulfonyl + sulfonate ester | Sulfonyl + amine hydrochloride |

| Solubility | Lipophilic | High (ionic hydrochloride salt) |

| Reactivity | Alkylation potential | Basic amine; possible receptor interaction |

Structural Insights :

- The hydrochloride derivative’s amine group enables salt formation and polar interactions, contrasting with the sulfonate ester’s electrophilic reactivity.

Mechanistic and Toxicological Considerations

- Alkylation Potential: While MMS directly methylates DNA via its sulfonate ester, the cyclohexyl analog’s steric bulk may reduce alkylation efficiency but increase membrane permeability.

- Gene Expression Profiles: MMS triggers a unique p53-dependent transcriptional program (147 unique genes), suggesting mechanism-specific genotoxicity . The target compound’s dual functional groups could modulate this response, though experimental data are lacking.

- Metabolic Fate : The cyclohexyl backbone may slow metabolic degradation compared to MMS, prolonging biological activity.

Biological Activity

3-Methanesulfonylcyclohexyl methanesulfonate (CAS No. 1384428-89-0) is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₈H₁₈O₄S₂

- Molecular Weight : 218.37 g/mol

The compound features two methanesulfonyl groups attached to a cyclohexane ring, which may influence its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Preliminary studies suggest that it may modulate enzyme activity and receptor binding, potentially affecting various biochemical pathways. The exact mechanism remains under investigation, but it is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : It could act as a ligand for certain receptors, influencing signal transduction processes.

Research Findings

Recent studies have explored the biological effects of this compound in vitro and in vivo. Key findings include:

- Antimicrobial Activity : Preliminary assays indicate that the compound exhibits antimicrobial properties against various bacterial strains.

- Cytotoxic Effects : Cell viability assays demonstrate that it can induce cytotoxicity in certain cancer cell lines, suggesting potential therapeutic applications in oncology.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against common pathogens. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. This suggests its potential as a novel antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted on various cancer cell lines, including breast and prostate cancer cells. Treatment with the compound resulted in a dose-dependent decrease in cell proliferation, with IC50 values ranging from 20 to 40 µM. These findings highlight its potential role in cancer therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.